![molecular formula C7H3BrFNS B6252022 6-Bromo-2-fluorobenzo[d]thiazole CAS No. 1824140-66-0](/img/no-structure.png)

6-Bromo-2-fluorobenzo[d]thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

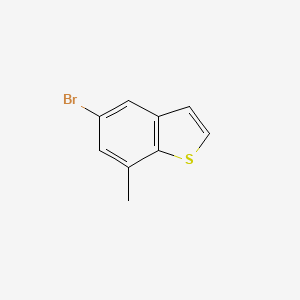

6-bromo-2-fluoro-1,3-benzothiazole is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecule is planar with a C=S double bond . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .科学研究应用

6-Bromo-2-fluorobenzo[d]thiazole has been studied extensively for its potential applications in various scientific fields. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In materials science, this compound has been used as a precursor for the synthesis of novel compounds with potential applications in optoelectronic devices. In biochemistry, this compound has been used in studies of enzyme inhibition and drug delivery.

作用机制

Target of Action

6-Bromo-2-fluoro-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes and proteins, thereby disrupting the normal functioning of the bacterial cell .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with the pathways associated with the synthesis of bacterial cell wall, protein synthesis, and dna replication .

Result of Action

Based on the known targets of benzothiazole derivatives, it can be inferred that the compound disrupts essential cellular processes, leading to the death of the bacterial cell .

实验室实验的优点和局限性

The use of 6-Bromo-2-fluorobenzo[d]thiazole in laboratory experiments has several advantages. First, this compound is relatively inexpensive and readily available. Second, this compound is a highly versatile compound, and can be used for a variety of different experiments. Third, this compound can be synthesized easily using a variety of methods, making it a convenient starting material for organic synthesis.

However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is known to be toxic and should be handled with caution. Additionally, this compound is known to be unstable in the presence of light and oxygen, so it should be stored carefully.

未来方向

The potential applications of 6-Bromo-2-fluorobenzo[d]thiazole are vast, and there are many possible future directions for research. For example, further research could be done to explore the potential of this compound as a drug delivery system. Additionally, research could be done to investigate the effects of this compound on other enzymes, such as those involved in DNA repair and cell signaling. Finally, research could be done to explore the potential of this compound as an antioxidant or anti-cancer agent.

合成方法

6-Bromo-2-fluorobenzo[d]thiazole can be synthesized by a variety of methods. One of the most common methods is the classical Friedel-Crafts acylation of 2-fluoro-1,3-benzothiazole with bromoacetyl bromide. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at temperatures of up to 100°C. Other methods for the synthesis of this compound include the use of bromoacetyl chloride, bromoacetic acid, and bromoacetaldehyde.

安全和危害

6-bromo-2-fluoro-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

6-bromo-2-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFSLVSHXZVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。